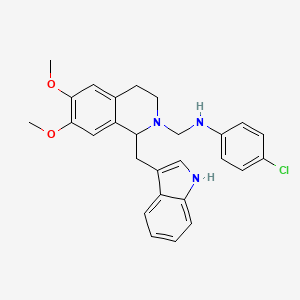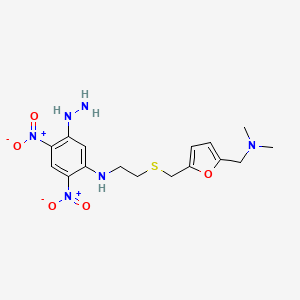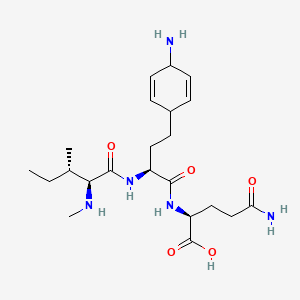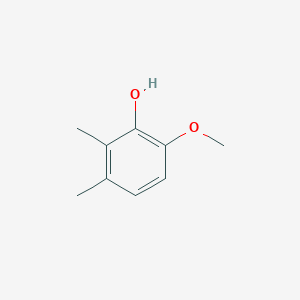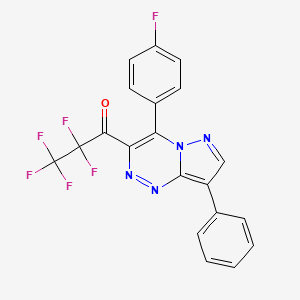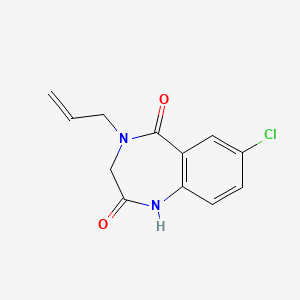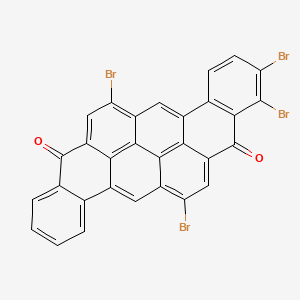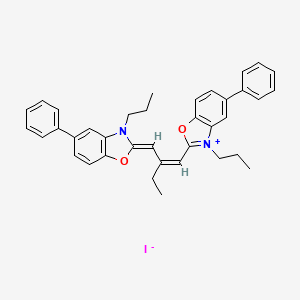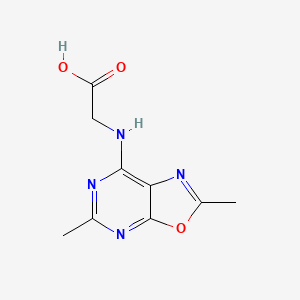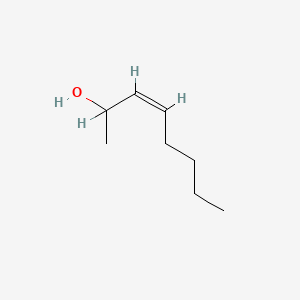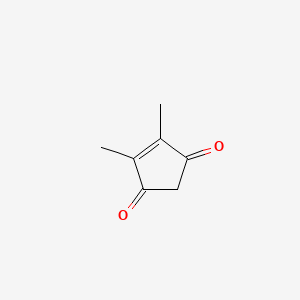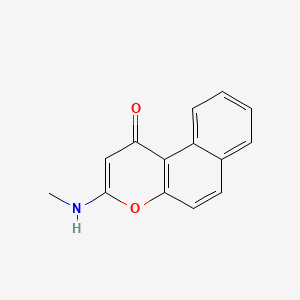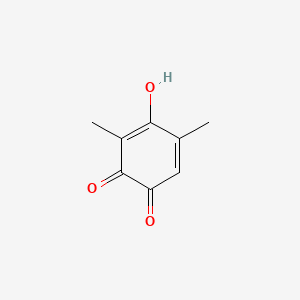
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound with the molecular formula C8H8O3 It is a derivative of cyclohexadiene and is characterized by the presence of hydroxyl and methyl groups on the cyclohexadiene ring
准备方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione can be synthesized through several methods. One common method involves the oxidation of 2,6-dimethylphenol using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction typically takes place in an aqueous or organic solvent, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted cyclohexadiene derivatives.
科学研究应用
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, participating in redox reactions that influence cellular processes. Its hydroxyl and methyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules .
相似化合物的比较
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Another quinone derivative with similar redox properties.
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: A structurally related compound with different substitution patterns
Uniqueness
2-Hydroxy-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methyl groups on the cyclohexadiene ring makes it a versatile compound for various applications .
属性
CAS 编号 |
2913-40-8 |
|---|---|
分子式 |
C8H8O3 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
4-hydroxy-3,5-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O3/c1-4-3-6(9)8(11)5(2)7(4)10/h3,10H,1-2H3 |
InChI 键 |
UDGBDJXSFNXKDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=O)C(=C1O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



